
2-Methyl-1-(5-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-メチル-1-(5-メチル-4H-1,2,4-トリアゾール-3-イル)プロパン-1-アミンは、トリアゾール誘導体のクラスに属する化学化合物です。トリアゾールは、3つの窒素原子を含む5員環複素環式化合物です。
製法
合成経路と反応条件
2-メチル-1-(5-メチル-4H-1,2,4-トリアゾール-3-イル)プロパン-1-アミンの合成は、通常、5-アミノ-1,2,4-トリアゾールと適切なアルキル化剤の反応を伴います。一般的な方法の1つは、5-アミノ-1,2,4-トリアゾールを2-ブロモ-2-メチルプロパンで塩基性条件下でアルキル化することです。 反応は通常、ジメチルホルムアミド(DMF)またはジメチルスルホキシド(DMSO)などの溶媒中で、炭酸カリウム(K2CO3)などの塩基を使用して行われ、反応を促進します .
工業的製造方法
この化合物の工業的製造方法は、同様の合成経路を伴いますが、より大規模に行われます。連続フロー反応器や自動システムの使用により、生産プロセスの効率と収率を向上させることができます。さらに、再結晶化またはクロマトグラフィーなどの精製技術を使用して、目的の純度の化合物を得ます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(5-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine typically involves the reaction of 5-amino-1,2,4-triazole with appropriate alkylating agents. One common method is the alkylation of 5-amino-1,2,4-triazole with 2-bromo-2-methylpropane under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
化学反応の分析
反応の種類
2-メチル-1-(5-メチル-4H-1,2,4-トリアゾール-3-イル)プロパン-1-アミンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過酸化水素(H2O2)または過マンガン酸カリウム(KMnO4)などの酸化剤を使用して酸化して、対応する酸化物を生成することができます。
還元: 還元反応は、水素化ホウ素ナトリウム(NaBH4)または水素化アルミニウムリチウム(LiAlH4)などの還元剤を使用して行うことができます。
置換: この化合物は、適切な試薬を使用してアミノ基を他の官能基に置き換えることができる求核置換反応に参加することができます。
一般的な試薬と条件
酸化: 過酸化水素(H2O2)、過マンガン酸カリウム(KMnO4)
還元: 水素化ホウ素ナトリウム(NaBH4)、水素化アルミニウムリチウム(LiAlH4)
置換: ハロアルカン、アシルクロリド
生成される主な生成物
これらの反応から生成される主な生成物は、使用する特定の試薬と条件によって異なります。たとえば、酸化により酸化物が生成される可能性がある一方、置換反応により元の化合物のさまざまな置換誘導体が生成される可能性があります。
科学研究への応用
2-メチル-1-(5-メチル-4H-1,2,4-トリアゾール-3-イル)プロパン-1-アミンは、いくつかの科学研究への応用があります。
科学的研究の応用
2-Methyl-1-(5-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent.
Agriculture: It can be used as a precursor for the synthesis of agrochemicals, including fungicides and herbicides.
Materials Science: The compound can be utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
2-メチル-1-(5-メチル-4H-1,2,4-トリアゾール-3-イル)プロパン-1-アミンの作用機序は、特定の分子標的との相互作用を伴います。医薬品への応用では、微生物または癌細胞の生存に不可欠な酵素またはタンパク質の活性を阻害する可能性があります。 トリアゾール環はこれらの標的の活性部位と相互作用することができ、それらの阻害とそれに続く治療効果につながります .
類似化合物との比較
類似化合物
1,2,4-トリアゾール: 類似のトリアゾール環構造を持つ親化合物。
5-アミノ-1,2,4-トリアゾール: 目的化合物の合成に使用される前駆体。
フルコナゾール: トリアゾール環を含む抗真菌剤。
独自性
2-メチル-1-(5-メチル-4H-1,2,4-トリアゾール-3-イル)プロパン-1-アミンは、特定の置換パターンによって独特であり、異なる化学的および生物学的特性を与えています。 メチル基の存在は、その親油性を高め、生物学的標的との相互作用に影響を与える可能性があり、さらなる研究開発に価値のある化合物になります .
特性
IUPAC Name |
2-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4/c1-4(2)6(8)7-9-5(3)10-11-7/h4,6H,8H2,1-3H3,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMUUYPNNBQPAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C(C(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

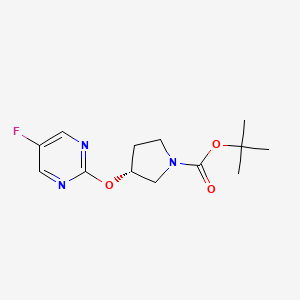
![(4-Fluoro-2,3-dihydrobenzo[b]thiophen-2-yl)methanamine](/img/structure/B11812550.png)
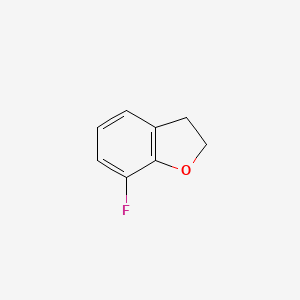
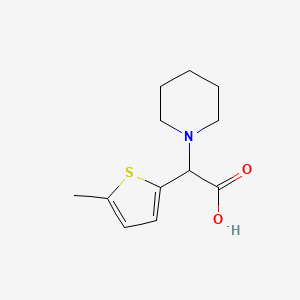


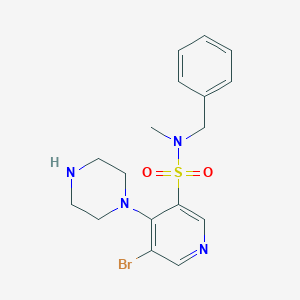

![Methyl 6-(benzyloxy)-5-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B11812599.png)


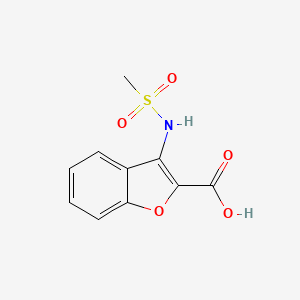
![Methyl5-chloro-2-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11812626.png)
